molecular formula C26H19ClN2O3 B5162972 N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide

Cat. No.: B5162972
M. Wt: 442.9 g/mol
InChI Key: JXATUZXJHNAAGH-UHFFFAOYSA-N
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide, commonly known as BMN-673, is a small molecule inhibitor of the poly ADP-ribose polymerase (PARP) enzyme. It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

BMN-673 works by selectively inhibiting N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide enzymes, which are involved in DNA repair. When this compound enzymes are inhibited, the cells are unable to repair DNA damage, leading to the accumulation of DNA breaks. This ultimately leads to cell death, particularly in cancer cells that have a high rate of DNA damage.
Biochemical and Physiological Effects:
BMN-673 has been shown to have potent antitumor activity in preclinical models of cancer. It has been shown to be effective in both monotherapy and combination therapy approaches. BMN-673 has also been shown to be well-tolerated and to have a favorable safety profile.

Advantages and Limitations for Lab Experiments

BMN-673 has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in vitro and in vivo. It has also been extensively studied and has a well-established mechanism of action. However, there are some limitations to using BMN-673 in lab experiments. It is a highly potent inhibitor, which can make it difficult to determine the optimal concentration for experiments. Additionally, its selectivity for N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide enzymes can make it difficult to study the effects of other enzymes involved in DNA repair.

Future Directions

There are several potential future directions for research on BMN-673. One area of interest is in identifying biomarkers that can predict response to BMN-673 treatment. Another area of interest is in developing combination therapies that can enhance the efficacy of BMN-673. Additionally, there is a need for further research on the long-term effects of BMN-673 treatment, particularly in terms of potential resistance mechanisms. Finally, there is a need for further research on the use of BMN-673 in other types of cancer, such as lung and prostate cancer.

Synthesis Methods

BMN-673 can be synthesized using a multistep process. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methylphenylamine to form 2-(2-methylphenylamino)-5-nitrobenzoic acid. This is then treated with thionyl chloride to form the corresponding acid chloride, which is reacted with 5-chloro-1,3-benzoxazole to form the key intermediate. The final step involves the reaction of the intermediate with 3-methoxy-2-naphthoic acid to form BMN-673.

Scientific Research Applications

BMN-673 has been extensively studied for its potential use in cancer treatment. N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide enzymes play a crucial role in DNA repair, and inhibiting these enzymes can lead to the accumulation of DNA damage and ultimately cell death. BMN-673 has been shown to be effective in treating various types of cancer, including breast, ovarian, and pancreatic cancer.

Properties

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O3/c1-15-19(26-29-22-14-18(27)10-11-23(22)32-26)8-5-9-21(15)28-25(30)20-12-16-6-3-4-7-17(16)13-24(20)31-2/h3-14H,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXATUZXJHNAAGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2OC)C4=NC5=C(O4)C=CC(=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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